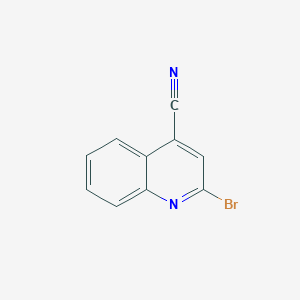

2-Bromoquinoline-4-carbonitrile

Description

Significance of Quinolines as a Privileged Heterocyclic Scaffold

The quinoline (B57606) ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com This concept refers to molecular structures that are capable of binding to a variety of biological targets, making them a rich source for the discovery of new therapeutic agents. tandfonline.comorientjchem.org The versatility of the quinoline nucleus is demonstrated by its presence in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties. nih.govorientjchem.orgresearchgate.net

The success of quinoline-based compounds lies in their ability to present functional groups in a defined three-dimensional space, facilitating specific interactions with enzymes and receptors. orientjchem.org This has led to the development of numerous approved drugs and over twenty quinoline-based anticancer drug candidates currently in clinical trials. tandfonline.com The quinoline framework is readily accessible and its synthesis is well-understood, allowing for extensive structural modifications to optimize pharmacological properties. tandfonline.comorientjchem.org

Strategic Role of 2-Bromoquinoline-4-carbonitrile as a Synthetic Intermediate

This compound is a bifunctional molecule that serves as a highly valuable intermediate for synthetic chemists. Its strategic importance lies in the presence of two distinct and selectively addressable reactive sites: a bromo substituent at the C2 position and a carbonitrile (cyano) group at the C4 position. researchgate.net

The C2-Bromo Group: The bromine atom at the C2 position is susceptible to a wide range of transformations. It is an excellent leaving group for nucleophilic aromatic substitution reactions and, more significantly, a key handle for modern palladium-catalyzed cross-coupling reactions. These include Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds. This enables researchers to introduce a vast array of aryl, alkyl, alkynyl, and amino moieties at this position. The C2 and C4 positions of the quinoline ring are known to be the most electron-deficient, enhancing the reactivity at these sites. researchgate.net

The C4-Carbonitrile Group: The cyano group at the C4 position is a versatile functional group. It can be hydrolyzed to form a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to construct other heterocyclic rings, such as tetrazoles. This provides a secondary point for diversification, allowing for the extension of the molecular structure or the introduction of different pharmacophoric elements. For instance, the conversion of the nitrile to a carboxylic acid creates a new reactive handle for further amide bond formations. acs.orgnih.gov

The orthogonal reactivity of these two groups allows for a stepwise and controlled elaboration of the quinoline core, making this compound a powerful platform for building libraries of complex molecules for screening and lead optimization.

Overview of Research Directions and Scope

Research involving this compound is primarily directed toward the synthesis of novel, biologically active compounds and functional materials.

In medicinal chemistry , this intermediate is a cornerstone in the development of potential therapeutics. weebly.commdpi.com Scientists utilize its dual reactivity to synthesize inhibitors of various enzymes, such as kinases and proteases, which are implicated in diseases like cancer and fibrosis. nih.govfrontiersin.org For example, the quinoline scaffold is a key component of inhibitors targeting Fibroblast Activation Protein (FAP), a protease overexpressed in many tumors. frontiersin.org The ability to systematically modify both the C2 and C4 positions is crucial for structure-activity relationship (SAR) studies, which aim to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. orientjchem.orgnih.gov

In materials science , the rigid, planar structure of the quinoline ring system, combined with its extended π-conjugation, makes it an attractive component for organic electronic materials. researchgate.net Derivatives synthesized from this compound can be explored for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices where electron transport and photophysical properties are critical.

The strategic value of this compound ensures its continued prominence in academic and industrial research, serving as a gateway to novel compounds with significant potential in medicine and technology.

Compound Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 95104-24-8 cookechem.comachemblock.com |

| Molecular Formula | C₁₀H₅BrN₂ cookechem.comachemblock.com |

| Molecular Weight | 233.07 g/mol achemblock.com |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N achemblock.com |

Properties

IUPAC Name |

2-bromoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJXNFJBFBJGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40606989 | |

| Record name | 2-Bromoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95104-24-8 | |

| Record name | 2-Bromoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromoquinoline 4 Carbonitrile and Its Derivatives

Established Synthetic Routes for 2-Bromoquinoline-4-carbonitrile

The synthesis of this compound can be approached by two primary retrosynthetic disconnections: halogenation of a pre-formed quinoline-4-carbonitrile (B1295981), or introduction of the nitrile group onto a bromoquinoline precursor. A third strategy involves constructing the quinoline (B57606) ring from precursors that already contain the requisite functional groups.

Bromination Reactions of Quinoline Precursors

The introduction of a bromine atom onto the quinoline ring is a fundamental transformation. However, the regioselectivity of this reaction is highly dependent on the reaction conditions and the existing substituents on the ring, which dictate the electronic distribution and steric accessibility of the different positions.

The direct synthesis of this compound via electrophilic bromination of 4-cyanoquinoline presents significant regiochemical challenges. The quinoline ring system consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. Under typical electrophilic substitution conditions (e.g., Br₂ in sulfuric acid), the reaction preferentially occurs on the electron-rich benzene ring, primarily at the C5 and C8 positions. youtube.comuop.edu.pk The pyridine ring is inherently less reactive towards electrophiles, and this effect is amplified under acidic conditions where the basic nitrogen atom becomes protonated, further deactivating the pyridine moiety. youtube.com

The presence of a strongly electron-withdrawing carbonitrile group at the C4-position further deactivates the entire heterocyclic system, particularly the pyridine ring, making electrophilic attack at the adjacent C2-position electronically unfavorable. Consequently, direct electrophilic bromination is not a common or efficient method for obtaining the desired 2-bromo isomer. Alternative strategies, such as nucleophilic substitution on an activated quinoline precursor, are generally employed to achieve this specific substitution pattern.

A wide array of brominating agents has been developed for the synthesis of various bromoquinolines, with the choice of reagent often influencing the reaction's selectivity and yield. These reagents can be used to brominate the quinoline core itself or precursors like quinolinones. Common agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). youtube.comnih.gov NBS is frequently used due to its ease of handling and its ability to provide a low, steady concentration of bromine. For specific applications, other reagents like tetrabutylammonium (B224687) tribromide (TBATB) are employed for their mildness and high regioselectivity in certain heterocyclic systems. nih.gov

The table below summarizes various brominating agents used in the synthesis of quinoline derivatives.

| Brominating Agent | Abbreviation | Typical Substrate / Conditions | Reference |

| Molecular Bromine | Br₂ | Quinoline in H₂SO₄; 3-substituted 2-methylquinolin-4(1H)-ones in acetic acid. | youtube.comnih.gov |

| N-Bromosuccinimide | NBS | Quinoline precursors under acidic conditions; 2-methylquinolin-4(1H)-ones. | youtube.comnih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | General bromination of quinolines. | youtube.com |

| Tetrabutylammonium tribromide | TBATB | Regioselective bromination of pyrrolo[1,2-a]quinoxalines. | nih.gov |

| Copper(II) Bromide | CuBr₂ | C1-bromination of pyrrolo[1,2-a]quinoxaline (B1220188) with K₂S₂O₈ as an oxidant. | nih.gov |

| Phosphorus tribromide | PBr₃ | Conversion of quinolin-4-ol to 4-bromoquinoline (B50189) in DMF. | chemicalbook.com |

Introduction of the Carbonitrile Moiety

A more common and efficient strategy for synthesizing this compound involves first preparing a 2,4-dihaloquinoline or a similar precursor, followed by the selective introduction of the carbonitrile group.

Nucleophilic aromatic substitution provides a robust method for introducing a cyano group onto a halo-substituted quinoline ring. The positions most susceptible to nucleophilic attack in the quinoline system are C2 and C4. uop.edu.pk This makes the reaction of a 2-bromoquinoline (B184079) derivative with a cyanide salt a highly effective strategy.

A classic method for this transformation is the Rosenmund-von Braun reaction, which involves heating a bromoquinoline with copper(I) cyanide (CuCN). This reaction allows for the displacement of the bromine atom with a nitrile group. This approach has been successfully used to prepare various 2- and 3-cyanoquinolines from their corresponding bromo-precursors.

An alternative to functionalizing a pre-existing quinoline ring is to construct the ring system from acyclic precursors that already contain a nitrile group. This approach offers the advantage of building complexity and installing desired functional groups in a single, often multicomponent, reaction.

One such method involves the one-pot reaction of an appropriate aldehyde, ethyl cyanoacetate, a cyclic ketone, and ammonium (B1175870) acetate (B1210297). This strategy has been used to synthesize various quinoline-3-carbonitrile derivatives. Another powerful method is the Friedländer annulation, which involves the base- or acid-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing an activated methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, to directly form the substituted quinoline ring bearing a cyano group. For instance, reacting 2-aminoacetophenone (B1585202) with a nitrile-containing compound can yield a quinoline-4-carbonitrile derivative.

A more recent development involves the cascade cyclization of ortho-propargyl phenyl azides. In this type of reaction, a precursor containing both an azide (B81097) and an alkyne group undergoes intramolecular cyclization to form the quinoline ring, with the potential to incorporate various functional groups during the process.

Pfitzinger Reaction Protocols for Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction is a cornerstone in quinoline synthesis, providing a direct route to quinoline-4-carboxylic acids. wikipedia.orgjocpr.com The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgresearchgate.net The mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This is followed by condensation with the carbonyl compound to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org

While the Pfitzinger reaction is a powerful tool, its application to the synthesis of 2-bromoquinoline-4-carboxylic acid would necessitate the use of appropriately substituted starting materials, such as a bromo-substituted isatin or a bromo-containing carbonyl compound. The reaction conditions, typically refluxing in a strong base like potassium hydroxide, are harsh and may not be compatible with all functional groups. jocpr.com A variation known as the Halberkann variant, which involves the reaction of N-acyl isatins with a base, leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

A notable application of the Pfitzinger reaction involves the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid by reacting isatin with 4-bromoacetophenone in refluxing ethanol (B145695) under basic conditions. nih.gov This demonstrates the feasibility of incorporating a bromo-substituent at the 2-position of the quinoline ring using this classical method.

Table 1: Pfitzinger Reaction for Substituted Quinoline-4-carboxylic Acids

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Isatin | 4-Bromoacetophenone | Potassium Hydroxide | Ethanol | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | nih.gov |

Doebner Reaction and Optimized Variants for Quinoline-4-carboxylic Acid Synthesis

The Doebner reaction offers an alternative and often milder pathway to quinoline-4-carboxylic acids. wikipedia.org This three-component reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org The exact mechanism is still a subject of discussion, but two primary pathways are proposed. One involves an initial aldol (B89426) condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline and subsequent cyclization. An alternative mechanism suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with pyruvic acid. wikipedia.org

The Doebner reaction is particularly advantageous as it allows for a wider variety of substituents on the quinoline ring, depending on the choice of the starting aniline and aldehyde. nih.gov For the synthesis of a bromo-substituted quinoline-4-carboxylic acid, one could employ a bromoaniline or a bromo-substituted aldehyde. Recent advancements have focused on optimizing the Doebner reaction, especially for anilines bearing electron-withdrawing groups which traditionally give low yields. nih.gov A "Doebner hydrogen-transfer reaction" has been developed to address this limitation, expanding the substrate scope and applicability for large-scale synthesis. nih.gov

However, the standard Doebner reaction can sometimes be low-yielding due to the formation of by-products. researchgate.net It has been reported that the reaction can fail with certain substrates, such as 2-chloro-5-aminopyridine, where cyclization occurs at the amino group rather than the aromatic ring. wikipedia.org

Table 2: Optimized Doebner Reaction for Quinoline-4-carboxylic Acid Synthesis

| Aniline | Aldehyde | Acid | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| 6-(trifluoromethoxy)aniline | Benzaldehyde | Pyruvic acid | BF3·THF, MeCN, 65 °C | 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | nih.gov |

Metal-Catalyzed Approaches in this compound Synthesis

Modern synthetic strategies increasingly rely on metal-catalyzed reactions to achieve high chemo- and regioselectivity in the functionalization of heterocyclic compounds. These methods are particularly valuable for the synthesis of highly substituted quinolines like this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, a key transformation is the cyanation of a dihaloquinoline precursor. For instance, starting from 2,4-dibromoquinoline (B189380), a selective palladium-catalyzed cyanation at the 4-position would yield the target molecule.

While direct palladium-catalyzed cyanation of 2,4-dibromoquinoline is not extensively documented in the provided search results, the general principles of palladium-catalyzed cyanation of aryl halides are well-established. These reactions typically employ a palladium(0) catalyst, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide or potassium cyanide. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to afford the aryl nitrile.

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide anion. However, various strategies have been developed to mitigate this issue, including the use of specific ligands and reaction conditions.

Chemo- and Regioselective Metalation Strategies

Chemo- and regioselective metalation strategies offer a precise method for introducing functional groups onto the quinoline scaffold. These approaches involve the directed deprotonation or halogen-metal exchange at specific positions of the quinoline ring, followed by quenching with an electrophile.

Directed magnesiation using hindered magnesium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has emerged as a highly effective method for the regioselective functionalization of quinolines. acs.org This technique allows for the deprotonation of the quinoline ring at specific sites, which can then be functionalized by reaction with an appropriate electrophile.

A key study demonstrated the selective functionalization of 2,4-dibromoquinoline. acs.org By carefully choosing the Grignard reagent and reaction conditions, it is possible to achieve selective metalation at either the C-3 or C-4 position. For example, treatment of 2,4-dibromoquinoline with i-PrMgCl·LiCl at -78 °C leads to a bromine-magnesium exchange exclusively at the 4-position, forming a 4-magnesiated 2-bromoquinoline intermediate. acs.org This intermediate can then be reacted with an electrophile, such as an isocyanate or an allyl bromide, to introduce a functional group at the 4-position.

To introduce a cyano group, this 4-magnesiated intermediate could theoretically be quenched with a cyanating agent like tosyl cyanide. This two-step sequence of regioselective magnesiation followed by cyanation provides a direct pathway to this compound from 2,4-dibromoquinoline.

Furthermore, the same study showed that by using a different magnesium reagent, TMPMgCl·LiCl, it is possible to achieve deprotonation at the C-3 position of 2-bromo-4-substituted quinolines. acs.org This highlights the versatility of directed magnesiation in accessing a variety of functionalized quinoline derivatives.

Table 3: Regioselective Magnesiation of 2,4-Dibromoquinoline

| Reagent | Temperature (°C) | Position of Magnesiation | Subsequent Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| i-PrMgCl·LiCl | -78 | C-4 | N,N-Dimethylformamide | 2-Bromoquinoline-4-carbaldehyde | 85 | acs.org |

| i-PrMgCl·LiCl | -78 | C-4 | Allyl bromide | 4-Allyl-2-bromoquinoline | 82 | acs.org |

Organozinc and organomanganese reagents are also valuable tools in the functionalization of heterocyclic compounds. Organozinc reagents are known for their high functional group tolerance and are often used in palladium-catalyzed cross-coupling reactions. mdpi.com The direct zincation of heterocycles can be achieved using hindered zinc amide bases.

While specific examples of the use of organozinc or organomanganese reagents for the direct synthesis of this compound were not found in the provided search results, the general principles suggest their potential applicability. For instance, a regioselectively formed organozinc or organomanganese derivative of 2-bromoquinoline at the 4-position could undergo a palladium-catalyzed cross-coupling reaction with a cyanide source.

The use of these reagents often provides complementary reactivity to organomagnesium compounds and can be advantageous in cases where Grignard reagents lead to side reactions or low yields. The development of mixed metal-amido bases, such as TMPZnCl·LiCl, has further expanded the scope of these transformations.

Multi-component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade sequences offer an efficient and atom-economical approach to complex molecules like this compound from simple precursors in a single step. rsc.orgrsc.org These reactions are designed to minimize waste and reduce the number of synthetic steps, aligning with the principles of green chemistry. jocpr.com

One of the most established methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. While traditionally not a multi-component reaction, modern variations have adapted it into one-pot processes. For instance, a three-component reaction between an appropriately substituted 2-aminobenzaldehyde, an active methylene compound, and a third component can lead to highly functionalized quinolines.

A plausible multi-component strategy for synthesizing a derivative of this compound could involve the reaction of 2-amino-5-bromobenzonitrile, an aldehyde, and a compound with an active methylene group, such as malononitrile. This would, in theory, construct the quinoline core with the desired cyano group at the 4-position and the bromo substituent at the 6-position (relative to the quinoline ring system), which would be an isomer of the target compound. The direct synthesis of this compound via an MCR would likely require a starting material that already contains the bromine at the desired position or a subsequent selective bromination step.

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, are also highly valuable. A potential cascade approach could start with a suitably substituted aniline derivative that undergoes a series of cyclization and functionalization steps to yield the this compound scaffold. For example, a reaction cascade involving an N-aryl amidine with two CF3-ynones has been shown to produce functionalized quinolines through a complex sequence of bond cleavages and formations. mdpi.com While not directly yielding the target compound, this illustrates the potential of cascade reactions in accessing complex quinoline structures.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for sustainable chemical manufacturing. This section explores microwave-assisted synthesis, solvent-free conditions, catalyst recycling, and photocatalytic transformations in the context of this compound synthesis.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgbohrium.com The application of microwave irradiation in the synthesis of quinoline derivatives has been well-documented.

A notable example is the microwave-assisted synthesis of pyrano[3,2-c]quinoline-3-carboxylates. In a study, the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives with ethyl (E)-2-cyano-3-(furan-2-yl)acrylate under microwave irradiation resulted in significantly reduced reaction times and improved yields compared to conventional heating. nih.govresearchgate.netrsc.org For instance, the synthesis of a bromo-substituted pyrano[3,2-c]quinoline derivative (compound 3h ) demonstrated high antiproliferative activity, highlighting the importance of halogenated quinoline scaffolds. nih.gov

The following table summarizes the enhanced efficiency of microwave-assisted synthesis for selected pyrano[3,2-c]quinoline-3-carboxylates:

| Compound | Conventional Method (reflux) | Microwave Method |

| Time (h) | Yield (%) | |

| 3a | 10 | 75 |

| 3b | 12 | 78 |

| 3c | 12 | 80 |

| 3f | 15 | 70 |

| 3g | 15 | 72 |

| 3h | 18 | 68 |

Data adapted from a study on pyrano[3,2-c]quinoline-3-carboxylates synthesis. nih.gov

This data clearly indicates that microwave-assisted synthesis provides a faster and more efficient route to these quinoline derivatives. While a direct microwave-assisted synthesis for this compound is not explicitly reported, the successful application of this technology to related halo-quinoline structures suggests its high potential for the target molecule's synthesis.

Eliminating volatile organic solvents is a key principle of green chemistry, as it reduces environmental pollution and simplifies product purification. Solvent-free, or neat, reaction conditions are therefore highly desirable. The Friedländer synthesis of quinolines, for example, has been successfully performed under solvent-free conditions using various catalysts. mdpi.com

One approach involves using a heterogeneous catalyst, such as Hβ zeolite, to facilitate the cyclization reaction between ketones and 2-aminobenzophenones without any solvent. This method has been shown to be effective for a range of 2,4-disubstituted quinolines.

The development of recyclable catalysts is a cornerstone of sustainable chemistry, as it reduces waste and lowers the cost of chemical processes. rsc.org In the context of quinoline synthesis, several recyclable catalytic systems have been reported.

For instance, a recyclable nickel-containing coordination polymer has been demonstrated as an efficient catalyst for the synthesis of quinoline derivatives through a borrowing hydrogen strategy. This catalyst could be recovered and reused for at least five cycles without a significant loss in activity. researchgate.net Similarly, cooperative transition metal oxide/Bi(III) catalysts have been shown to be active, selective, and recyclable for the synthesis of quinolines. rsc.org

The following table illustrates the reusability of a Ni-containing coordination polymer catalyst in the synthesis of a model quinoline derivative:

| Cycle | Yield (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 93 |

| 4 | 92 |

| 5 | 91 |

Data represents a typical catalyst recycling experiment for quinoline synthesis. researchgate.net

These examples demonstrate the feasibility of using recyclable catalysts for the synthesis of the quinoline core. The application of such catalysts to the synthesis of this compound would involve selecting a catalytic system that is tolerant to the bromo and cyano functionalities and can be easily separated from the reaction mixture for reuse.

Photocatalysis utilizes light as a clean and renewable energy source to drive chemical reactions, often under mild conditions. nih.gov The photocatalytic synthesis of quinolines has been achieved through various strategies, including the Povarov reaction under oxidant-free conditions. nih.gov

A particularly relevant approach is the photocatalytic production of quinolines from nitroaromatic compounds. In one study, a photocatalytic system was used to reduce a nitroaromatic compound to the corresponding aniline, which then participated in an acid-catalyzed condensation and cyclization to form the quinoline ring. dechema.de This method, while multi-step, showcases the potential of photocatalysis in the initial stages of quinoline synthesis.

The direct photocatalytic synthesis of this compound has not been reported. However, photocatalytic methods for the introduction of cyano groups into aromatic rings are known. nih.gov A potential strategy could involve the photocatalytic cyanation of a pre-existing 2-bromoquinoline.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. The stereoselective synthesis of chiral derivatives of this compound presents a significant challenge.

Recent advances have been made in the atroposelective synthesis of axially chiral biaryls, including 4-arylquinoline architectures. nih.gov This has been achieved through an atroposelective Friedländer heteroannulation reaction catalyzed by a chiral phosphoric acid. This method allows for the construction of a variety of 4-arylquinolines with excellent enantioselectivities. The key to this asymmetric synthesis is the chiral induction during the cyclization step, which leads to the formation of a chiral axis.

While this methodology has been applied to 4-arylquinolines, its adaptation to synthesize chiral derivatives of this compound would require careful selection of substrates and optimization of the reaction conditions to ensure that the bromo and cyano groups are tolerated and that high stereoselectivity is maintained. The introduction of a chiral center directly into the quinoline ring or on a substituent attached to it would open up new avenues for the development of novel, biologically active compounds.

Chemical Reactivity and Functionalization of 2 Bromoquinoline 4 Carbonitrile

Reactions at the Bromine Atom

The bromine atom attached to the C-2 position of the quinoline (B57606) ring is the primary site for a range of substitution and coupling reactions. Its reactivity is enhanced by the adjacent electron-withdrawing nitrogen atom within the heterocyclic ring system.

Nucleophilic Aromatic Substitution Reactions

The quinoline ring, particularly with an electron-withdrawing cyano group at C-4, is susceptible to nucleophilic aromatic substitution (SNAr) at the halogen-bearing C-2 and C-4 positions. In such systems, halogens at these positions are activated towards displacement by nucleophiles. There is a known higher reactivity of a halogen at the 2-position compared to the 4-position for nucleophilic substitution by species like methoxide (B1231860) ions in chloroquinolines. ias.ac.in This suggests that 2-bromoquinoline-4-carbonitrile can readily react with various nucleophiles, such as amines, alkoxides, and thiolates, to yield 2-substituted quinoline-4-carbonitrile (B1295981) derivatives. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the quinoline ring is temporarily disrupted by the addition of the nucleophile before the bromide ion is expelled. The regioselectivity of such substitutions can be influenced by the nature of the nucleophile and the reaction conditions. chemguide.co.uk

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom at the C-2 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the bromoquinoline with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. nih.gov This method is widely used to introduce aryl or vinyl substituents at the C-2 position. A typical reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, along with a base (e.g., Na₂CO₃, K₃PO₄). synblock.com For dihaloquinolines, the reactivity order for Suzuki coupling is generally I > Br > Cl, allowing for selective reactions if different halogens are present. masterorganicchemistry.com

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed, reacting this compound with a terminal alkyne. numberanalytics.com This reaction is co-catalyzed by palladium and copper(I) salts in the presence of a base, typically an amine like triethylamine. chemguide.co.uk Studies on dihaloquinolines have shown that the regioselectivity of the Sonogashira coupling can be controlled; for instance, in a 2-bromo-4-iodo-quinoline, the coupling occurs preferentially at the more reactive C-4 iodo position. researchgate.net In the case of 2,4-dibromoquinolines, selective coupling at one position can be achieved, demonstrating the utility of these reactions for stepwise functionalization. princeton.edu

Heck Reaction: The Heck reaction allows for the arylation or vinylation of the C-2 position by reacting this compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgachemblock.com This reaction forms a new carbon-carbon bond with the alkene, yielding a substituted quinoline. The reaction is known for its stereoselectivity and tolerance of various functional groups. ias.ac.in

Table 1: Overview of Cross-Coupling Reactions at the Bromine Atom

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 2-Arylquinoline-4-carbonitrile |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Amine Base | 2-Alkynylquinoline-4-carbonitrile |

| Heck | H₂C=CHR | Pd(OAc)₂, Ligand, Base | 2-Alkenylquinoline-4-carbonitrile |

Metal-Halogen Exchange Processes

Metal-halogen exchange is a powerful method for converting an aryl halide into an organometallic reagent, which can then react with various electrophiles. wikipedia.org This process is typically performed at low temperatures using organolithium reagents like n-butyllithium (n-BuLi). numberanalytics.com For quinoline systems, the regioselectivity of this exchange is a critical consideration. In studies involving 2,4-dibromoquinolines, lithium-halogen exchange has been shown to occur preferentially at the C-4 position. researchgate.net This suggests that direct metal-halogen exchange on this compound might be challenging to achieve selectively at the C-2 position without affecting other sites. The resulting organolithium species, if formed, would be a potent nucleophile and base, ready for subsequent reactions with electrophiles such as aldehydes, ketones, or carbon dioxide. The formation of Grignard reagents (RMgX) through the reaction with magnesium metal is another common metal-halogen exchange process, creating a less basic but still highly nucleophilic organometallic species. masterorganicchemistry.commnstate.edu

Transformations of the Carbonitrile Group

The carbonitrile (cyano) group at the C-4 position is a versatile functional group that can be converted into several other important functionalities, most notably carboxylic acid derivatives and amines.

Hydrolysis to Carboxylic Acid Derivatives

The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

Acidic Hydrolysis: Heating this compound under reflux with an aqueous acid, such as hydrochloric or sulfuric acid, will convert the nitrile into a carboxylic acid. masterorganicchemistry.comchemicalforums.com The reaction proceeds via the intermediate formation of an amide, which is subsequently hydrolyzed to 2-bromoquinoline-4-carboxylic acid, releasing an ammonium (B1175870) salt as a byproduct. masterorganicchemistry.com

Alkaline Hydrolysis: Alternatively, heating the nitrile with an aqueous alkali solution, like sodium hydroxide, also yields the carboxylic acid, but initially as its carboxylate salt. masterorganicchemistry.comchemicalforums.com Ammonia (B1221849) gas is evolved during this process. A subsequent acidification step is required to protonate the carboxylate and isolate the free 2-bromoquinoline-4-carboxylic acid. researchgate.netchemicalforums.com

Table 2: Hydrolysis of the Carbonitrile Group

| Hydrolysis Type | Reagents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | H₃O⁺, Heat | Amide | 2-Bromoquinoline-4-carboxylic acid |

Reduction to Amine Functionalities

The carbonitrile group can be reduced to a primary amine (aminomethyl group), providing a route to (2-bromoquinolin-4-yl)methanamine. This transformation introduces a basic, nucleophilic center, further expanding the synthetic utility of the quinoline scaffold.

Common methods for nitrile reduction include:

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to liberate the amine. nsf.gov This method is often effective for substrates with multiple reducible groups, though chemoselectivity can be a concern. For N-containing heterocyclic nitriles, where catalytic hydrogenation can sometimes be problematic, LiAlH₄ is often a reliable choice.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. nsf.gov Common catalysts include Raney nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C). mnstate.edu The reaction is often performed under pressure and can sometimes lead to the formation of secondary and tertiary amine byproducts. The addition of ammonia can help to suppress these side reactions. mnstate.edu

Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also effective for the reduction of nitriles to primary amines. mnstate.edu

Cycloaddition and Annulation Reactions Involving the Nitrile

The nitrile group, with its carbon-nitrogen triple bond, can participate as a dipolarophile or a dienophile in various cycloaddition and annulation reactions, leading to the formation of diverse heterocyclic systems. wikipedia.orgorganic-chemistry.org While specific examples involving this compound are not extensively documented, its reactivity can be inferred from the known behavior of nitriles in such transformations. The electron-withdrawing nature of the quinoline ring is expected to influence the reactivity of the C4-cyano group.

1,3-Dipolar Cycloadditions: The nitrile group can react with 1,3-dipoles, such as azides, nitrile oxides, and nitrones, in [3+2] cycloaddition reactions to form five-membered heterocycles. wikipedia.orgslideshare.netnih.gov For instance, the reaction with azides would yield tetrazole derivatives, which are important scaffolds in medicinal chemistry. The reaction is often facilitated by the use of catalysts and can proceed with high regioselectivity. wikipedia.org

[4+2] Cycloaddition (Diels-Alder) Reactions: In what is known as an inverse-electron-demand Diels-Alder reaction, electron-deficient nitriles can act as dienophiles, reacting with electron-rich dienes. organic-chemistry.org The cyano group in this compound, activated by the electron-withdrawing quinoline ring, could potentially undergo such reactions to form fused pyridine (B92270) rings after subsequent aromatization. researchgate.netnih.govcombichemistry.com Intramolecular variants of this reaction are particularly powerful for the construction of complex polycyclic systems. nih.govmdpi.com

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be envisioned. The nitrile group can be a key participant in domino reactions that culminate in the formation of a fused heterocyclic ring. researchgate.net For example, a reaction sequence could be initiated by a nucleophilic attack on the nitrile carbon, followed by an intramolecular cyclization onto the quinoline ring system.

| Reaction Type | Reactant | Resulting Heterocycle | General Conditions |

|---|---|---|---|

| [3+2] Cycloaddition | Azides (R-N₃) | Tetrazoles | Heat or catalyst (e.g., Zn, Cu salts) |

| [3+2] Cycloaddition | Nitrile Oxides (R-CNO) | Oxadiazoles | In situ generation of nitrile oxide |

| [4+2] Inverse-Electron-Demand Diels-Alder | Electron-rich Dienes | Fused Pyridines (after aromatization) | Thermal or Lewis acid catalysis |

Regioselective Functionalization of the Quinoline Nucleus

The this compound scaffold offers distinct sites for selective chemical modification. The bromine atom at the C2 position is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents with high regioselectivity. snnu.edu.cn The C2 position of the quinoline ring is activated towards nucleophilic substitution and metal-catalyzed reactions due to the presence of the electronegative nitrogen atom. researchgate.net

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the bromoquinoline with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method is highly versatile for introducing aryl and heteroaryl groups at the C2 position.

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties through the reaction of the bromoquinoline with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. slideshare.netfrontiersin.org The resulting 2-alkynylquinolines are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling the bromoquinoline with a primary or secondary amine. nih.govnih.govacs.orgnih.gov This provides a direct route to 2-aminoquinoline (B145021) derivatives, which are prevalent in pharmacologically active compounds.

| Reaction | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | 2-Aryl/heteroaryl-quinoline-4-carbonitrile |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt, base (e.g., Et₃N) | 2-Alkynyl-quinoline-4-carbonitrile |

| Buchwald-Hartwig Amination | Primary/secondary amine | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., NaOtBu) | 2-Amino-quinoline-4-carbonitrile |

Multi-functionalization and Diversity-Oriented Synthesis

The presence of two distinct and orthogonally reactive functional groups—the C2-bromo atom and the C4-nitrile group—makes this compound an excellent scaffold for multi-functionalization and diversity-oriented synthesis (DOS). nih.govacs.org DOS aims to generate structurally diverse small molecules in an efficient manner, which is crucial for the discovery of new bioactive compounds. nih.gov

The regioselective functionalization at the C2 position, as described in the previous section, can be performed first. The resulting 2-substituted quinoline-4-carbonitriles can then undergo a variety of transformations at the nitrile group. For instance, the nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. chemicalbook.com Each of these transformations introduces a new functional group, thereby creating a library of compounds with diverse pharmacophores.

This step-wise functionalization allows for the systematic exploration of the chemical space around the quinoline core. Multi-component reactions, where three or more reactants combine in a single step, could also be employed, potentially using derivatives of this compound to rapidly build molecular complexity.

| Initial Functionalization (at C2) | Subsequent Transformation (at C4-nitrile) | Resulting Functional Group | Potential Compound Class |

|---|---|---|---|

| Suzuki Coupling (e.g., with Phenylboronic acid) | Acid Hydrolysis | Carboxylic Acid | 2-Phenylquinoline-4-carboxylic acid derivatives |

| Sonogashira Coupling (e.g., with Phenylacetylene) | Reduction (e.g., with LiAlH₄) | Primary Amine | 2-(Phenylethynyl)quinolin-4-yl)methanamine derivatives |

| Buchwald-Hartwig Amination (e.g., with Morpholine) | Grignard Reaction (e.g., with MeMgBr) | Ketone | (2-(Morpholino)quinolin-4-yl)(phenyl)methanone derivatives |

| Suzuki Coupling (e.g., with Pyridylboronic acid) | Cycloaddition with Azide (B81097) | Tetrazole | 2-(Pyridin-2-yl)-4-(1H-tetrazol-5-yl)quinoline derivatives |

Mechanistic Insights into Reactions Involving 2 Bromoquinoline 4 Carbonitrile

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway for 2-bromoquinoline-4-carbonitrile involves the substitution of the bromine atom at the 2-position. This transformation can proceed through several mechanistic routes, largely dependent on the nature of the attacking nucleophile and the reaction conditions.

One of the most common and synthetically useful transformations is the palladium-catalyzed cyanation, which replaces the bromo group with another cyano group. The generally accepted mechanism for this type of cross-coupling reaction is a catalytic cycle involving a palladium(0) active species. The cycle commences with the oxidative addition of this compound to the Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a cyanide source, such as zinc cyanide (Zn(CN)₂), where the cyanide group replaces the bromide on the palladium center. The final step is reductive elimination from the Pd(II) complex, which forms the C-CN bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. researchgate.netresearchgate.net

Another significant reaction pathway is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate. The electron-withdrawing nature of the cyano group at the 4-position and the nitrogen atom within the quinoline (B57606) ring helps to stabilize the negative charge of this intermediate. Subsequent departure of the bromide ion yields the substituted product. The feasibility and rate of this pathway are highly dependent on the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate.

In some instances, particularly with strong, non-nucleophilic bases, an elimination-addition pathway via a hetaryne intermediate could be considered, although this is less common for 2-haloquinolines compared to other aromatic systems.

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide quantitative data on reaction rates, offering valuable insights into the mechanism. For palladium-catalyzed cyanations, mechanistic studies on similar aryl halides have shown that the reductive elimination step can often be the rate-determining step of the catalytic cycle. acs.org However, the relative rates of the different steps can be influenced by various factors, including the nature of the ligand on the palladium catalyst and the electronic properties of the aryl halide.

In the context of nucleophilic aromatic substitution, kinetic studies on related bromoquinolines have been performed to understand the effect of substituents and reaction conditions on the reaction rate. For instance, studies on the reaction of bromoquinolines with nucleophiles under high pressure have been conducted to determine the activation volumes, which provides information about the transition state. acs.org Generally, electron-withdrawing groups, such as the nitrile group in this compound, are expected to increase the rate of SNAr reactions by stabilizing the anionic intermediate.

A study on the nucleophilic substitution reaction of 4-X-substituted-2,6-dinitrochlorobenzenes with pyridines showed that the rate constant increased with the electron-withdrawing strength of the substituent at the 4-position (NO₂ > CN > CF₃). kci.go.kr This trend supports the idea that the cyano group in this compound would facilitate nucleophilic attack.

Computational Analysis of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms by modeling transition states and intermediates. While specific computational studies on this compound are not widely reported, analysis of related systems provides valuable insights.

DFT calculations can be used to map the potential energy surface of a reaction, identifying the lowest energy pathway and the structures of transition states. For palladium-catalyzed cross-coupling reactions, computational models can help to understand the geometry of the catalyst-substrate complexes and the energy barriers associated with each step of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). These calculations can predict how changes in the ligand or substrate will affect the reaction outcome.

For nucleophilic aromatic substitution reactions, computational models can be used to calculate the stability of the Meisenheimer-like intermediate and the energy barrier for its formation and collapse to products. Such studies can corroborate experimental findings from kinetic studies and provide a more detailed picture of the reaction coordinate.

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

In palladium-catalyzed reactions of this compound, the choice of catalyst and, crucially, the ancillary ligands plays a pivotal role in determining the reaction's efficiency and selectivity. The ligand can influence the solubility, stability, and reactivity of the palladium catalyst.

Catalysts: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium precursors used in these reactions. researchgate.net These are typically reduced in situ to the active Pd(0) species.

Ligands: Phosphine (B1218219) ligands are widely employed in palladium-catalyzed cyanations. The electronic and steric properties of the phosphine ligand can significantly impact the catalytic cycle.

Electron-rich and bulky phosphine ligands , such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines like XPhos, have been shown to be highly effective. nih.gov These ligands can promote the oxidative addition step and facilitate the reductive elimination step, leading to higher turnover numbers and yields.

Chelating phosphine ligands , like 1,1'-bis(diphenylphosphino)ferrocene (dppf), are also frequently used and can enhance the stability of the catalytic species. researchgate.net

The combination of the palladium source and the ligand can be fine-tuned to optimize the reaction for a specific substrate and set of conditions. For example, the use of specific ligands can help to prevent catalyst deactivation, which can be a problem in cyanation reactions due to the potential for cyanide to poison the catalyst. researchgate.net The choice of cyanide source, such as the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), can also influence the reaction conditions and the required catalytic system.

The table below summarizes some common catalysts and ligands used in palladium-catalyzed cyanation reactions of aryl halides, which are applicable to this compound.

| Catalyst Precursor | Ligand | Common Cyanide Source | Key Characteristics |

| Pd(OAc)₂ | XPhos | Zn(CN)₂ | Highly active for a broad range of aryl halides. |

| Pd₂(dba)₃ | dppf | K₄[Fe(CN)₆] | Good stability and effectiveness with less toxic cyanide source. |

| Pd(OAc)₂ | P(t-Bu)₃ | Zn(CN)₂ | Bulky ligand, often effective for challenging substrates. |

The careful selection of the catalytic system is therefore essential for achieving high yields and selectivity in the functionalization of this compound.

Computational and Theoretical Investigations of 2 Bromoquinoline 4 Carbonitrile

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in drug discovery for simulating the interaction between a small molecule (ligand), such as 2-bromoquinoline-4-carbonitrile, and a biological macromolecule, typically a protein or nucleic acid (receptor). nih.gov The primary goal of molecular docking is to identify the binding mode and affinity of the ligand, which can help in understanding its potential biological activity. nih.gov

The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different conformations. nih.gov In silico molecular docking studies can screen for potential inhibitors and candidate molecules by simulating the binding interactions between small compounds and target proteins. nih.gov For instance, studies on 2H-thiopyrano[2,3-b]quinoline derivatives have utilized molecular docking to explore their binding patterns with anticancer peptide targets. nih.gov Such studies reveal that these frameworks have potential bioactivity with high binding affinity and specific residual and hydrogen bonding interactions. nih.gov

A molecular docking simulation of this compound would involve preparing the 3D structure of the molecule and the target receptor. The docking algorithm would then explore various possible binding poses of the ligand within the receptor's active site, and a scoring function would estimate the binding affinity for each pose. The results can provide detailed information on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Table 1: Key Interactions Analyzed in Molecular Docking of this compound

| Interaction Type | Potential Atom/Group in this compound | Potential Amino Acid Residue in Receptor |

| Hydrogen Bonding | Nitrile group (N atom) | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Halogen Bonding | Bromine atom | Electron-rich atoms (e.g., Oxygen in backbone carbonyl) |

| π-π Stacking | Quinoline (B57606) ring system | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Aromatic rings | Alanine, Valine, Leucine, Isoleucine |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.net DFT is a highly effective theoretical approach that can determine a compound's kinetic and thermodynamic stability, perform structural calculations, and provide insights into molecular interactions and electronic properties. mdpi.com

For this compound, DFT calculations can be employed to optimize its molecular geometry and to compute a variety of electronic properties. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)). The outputs of these calculations can include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are derived from the conceptual framework of DFT and help in understanding the molecule's behavior in chemical reactions. smu.edu

Table 2: Electronic Properties of this compound from Hypothetical DFT Calculations

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Indicates the propensity to react with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Indicates the propensity to react with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a measure of chemical reactivity. | A smaller gap suggests higher reactivity and lower stability. |

| Chemical Hardness (η) | Resistance to deformation or change in electron distribution. | A higher value indicates greater stability. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Influences the polarity of bonds and intermolecular interactions. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a species. | Predicts the ability to act as an electrophile in reactions. |

Quantum Chemical Calculations for Mechanistic Predictions

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.net These methods can map the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a step-by-step description of how reactants are converted into products. researchgate.net For this compound, these calculations can predict the feasibility of various reaction pathways and provide insights into the factors that control reaction outcomes.

For example, quantum chemical calculations can be used to study nucleophilic aromatic substitution reactions, where the bromine atom on the quinoline ring is replaced by a nucleophile. By calculating the activation energies for different proposed mechanisms, researchers can determine the most likely reaction pathway. These calculations can also reveal the role of catalysts and solvents in the reaction. A theoretical mechanism for the nucleophilic addition of diols to cyanoacetylene (B89716) alcohols has been proposed using quantum chemical studies, demonstrating the power of this approach. nih.gov

Table 3: Hypothetical Reaction Mechanism Steps for Nucleophilic Substitution on this compound Investigated by Quantum Chemistry

| Step | Description | Computational Goal |

| 1. Nucleophile Attack | The nucleophile attacks the carbon atom bearing the bromine. | Locate the transition state for this step and calculate its energy. |

| 2. Formation of Meisenheimer Complex | An anionic intermediate (Meisenheimer complex) is formed. | Optimize the geometry of this intermediate and determine its stability. |

| 3. Departure of Leaving Group | The bromine atom departs as a bromide ion. | Locate the transition state for the departure of the leaving group and calculate its energy. |

| 4. Product Formation | The final substituted product is formed. | Calculate the overall reaction energy to determine if the reaction is favorable. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activities. Once a reliable QSAR model is established, it can be used to predict the activity of new, untested compounds. nih.gov

For this compound, a QSAR study would typically involve a dataset of quinoline derivatives with known biological activities (e.g., antitubercular or antimalarial activity). nih.gov Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound in the series. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that relates these descriptors to the observed activity.

The predictive power of the QSAR model is assessed through rigorous validation techniques. A validated QSAR model can then be used to predict the biological activity of this compound and to guide the design of new derivatives with improved potency. For example, a 3D-QSAR study on 2,4-disubstituted quinoline derivatives has been used to design novel antimalarial agents.

Table 4: Components of a QSAR Model for Quinoline Derivatives

| Component | Description | Example for this compound |

| Dependent Variable | The biological activity being modeled. | Minimum Inhibitory Concentration (MIC) against a bacterial strain. |

| Independent Variables (Descriptors) | Numerical representations of molecular properties. | Molecular weight, LogP (hydrophobicity), Dipole moment, HOMO/LUMO energies. |

| Statistical Method | The algorithm used to build the model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

| Validation Metrics | Statistical parameters to assess the model's predictive ability. | R² (coefficient of determination), Q² (cross-validated R²). |

Future Perspectives and Emerging Research Directions

Development of Next-Generation Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has a rich history, with classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses still in use. mdpi.com However, these traditional approaches often suffer from drawbacks like harsh reaction conditions, the use of toxic reagents, and limited efficiency. mdpi.com Consequently, a significant research effort is being directed towards the development of more sophisticated and efficient synthetic strategies.

Researchers are also exploring novel catalytic systems, including the use of nanocatalysts, to improve reaction rates and yields. acs.org Nanocatalysts offer a high surface area-to-volume ratio, leading to enhanced catalytic activity and the potential for easier catalyst recovery and recycling. acs.org The ultimate goal is to develop synthetic routes that are not only more efficient but also more environmentally benign.

Exploration of Novel Biological Targets and Therapeutic Areas

Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. acs.orgmdpi.com A significant future direction for 2-bromoquinoline-4-carbonitrile lies in its potential as a scaffold for developing inhibitors of novel biological targets.

One such promising target is the NLRP3 inflammasome, which plays a crucial role in a variety of inflammatory diseases. nih.gov Researchers have discovered novel quinoline analogues that exhibit potent inhibitory activity against the NLRP3/IL-1β pathway, suggesting a potential therapeutic application in conditions like ulcerative colitis. nih.gov

Another area of active investigation is the development of quinoline-based inhibitors for multidrug resistance protein 2 (MRP2), which is overexpressed in certain drug-resistant cancer cells. nih.gov By inhibiting MRP2, these compounds could potentially reverse multidrug resistance and enhance the efficacy of existing anticancer drugs. nih.gov

Furthermore, quinoline derivatives are being explored as dual-target inhibitors of EGFR and HER-2, two key proteins involved in the growth of solid tumors. kit.edu The development of agents that can simultaneously target multiple pathways is a promising strategy for overcoming drug resistance and improving treatment outcomes in cancer. The versatility of the quinoline scaffold also extends to the potential treatment of metabolic diseases, with studies investigating quinoline-based hydrazones as inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, for the management of diabetes. acs.org

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of quinoline-based therapeutics is no exception. nih.govmdpi.comoncodesign-services.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone. mdpi.com

One of the key applications of AI in this context is the prediction of the biological activity and physicochemical properties of novel compounds. nih.gov By training ML algorithms on large datasets of known drug-target interactions, researchers can predict the binding affinity of new quinoline derivatives for their target proteins. nih.gov This allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest potential for further development. oncodesign-services.com

A notable example of ML application is the use of artificial neural networks (ANNs) to predict the site selectivity of C-H functionalization in quinoline derivatives. doaj.org By inputting the chemical structure, these models can accurately predict which positions on the quinoline ring are most likely to undergo electrophilic substitution, guiding synthetic efforts. doaj.org

Sustainable and Industrial-Scale Synthesis of Quinoline Derivatives

As the demand for novel therapeutics grows, so does the need for sustainable and scalable synthetic methods. ijpsjournal.com The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives, with the aim of reducing the environmental impact of chemical manufacturing. ijpsjournal.com

The development of continuous flow processes is another important area of research for the industrial-scale synthesis of quinoline derivatives. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better process control, and higher yields. By moving away from classical methods that often require expensive starting materials and high temperatures, the chemical industry can develop more economically and environmentally sustainable processes for producing these valuable compounds. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromoquinoline-4-carbonitrile, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination and cyanation of quinoline precursors. A common method involves:

- Bromination : Electrophilic substitution at the 2-position of quinoline using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents like DMF .

- Cyanation : Introduction of the nitrile group at the 4-position via nucleophilic substitution with CuCN or Pd-catalyzed cross-coupling reactions .

Key factors affecting yield include temperature control (60–80°C for bromination), stoichiometric ratios (1.2–1.5 equivalents of brominating agents), and catalyst selection (e.g., Pd(PPh₃)₄ for cyanation) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., deshielded protons at C2 and C4 due to bromine and nitrile groups) .

- X-ray crystallography : Resolves structural ambiguities, such as bond angles and dihedral distortions caused by steric effects of bromine .

- HPLC-MS : Validates purity (>95%) and molecular weight (MW: 233.06 g/mol) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as:

- A pharmacophore for antimalarial agents, leveraging the quinoline scaffold’s affinity for heme polymerization inhibition (similar to chloroquine derivatives) .

- A precursor for synthesizing kinase inhibitors, where the nitrile group enhances binding to ATP pockets .

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) studies predict:

- Electrophilicity : The bromine atom at C2 increases electrophilicity, favoring Suzuki-Miyaura couplings with aryl boronic acids (ΔG‡ ≈ 25–30 kcal/mol) .

- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states, reducing activation energy by 10–15% compared to toluene .

Experimental validation involves comparing computed vs. observed reaction rates using Arrhenius plots .

Q. How should researchers address contradictions in biological activity data for this compound derivatives?

Contradictions (e.g., varying IC₅₀ values in antimalarial assays) may arise from:

- Structural isomerism : Undetected regioisomers during synthesis can skew results. Confirm purity via 2D NMR (COSY, NOESY) .

- Assay conditions : Differences in parasite strains (e.g., Pf3D7 vs. PfDd2) or incubation times require standardization. Use WHO-recommended protocols .

Q. What strategies improve the stability of this compound under acidic conditions?

Q. How does the nitrile group at C4 influence the electronic properties of the quinoline ring?

Cyano groups:

- Withdraw electrons via resonance, reducing π-electron density at C2 and C8 (confirmed by Hammett σₚ values ≈ +0.66) .

- Enhance oxidative stability : The nitrile’s electron-withdrawing effect mitigates ring oxidation, as shown in cyclic voltammetry studies (Epa ≈ +1.2 V vs. Ag/AgCl) .

Methodological Guidelines

Q. Designing a kinetic study for bromination of quinoline derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.